Enhanced Androgen Receptor Antagonist Potency Through Ortho-Methoxy Substitution
In the context of androgen receptor (AR) modulation, the introduction of an ortho-methoxy group on the phenoxy ring of a benzonitrile scaffold significantly enhances antagonist potency. The compound 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile, a close structural analog of 4-(2-methoxyphenoxy)benzonitrile, exhibits an IC50 of 72 nM against the human AR in a cellular assay [1]. This potency is attributed to the ortho-methoxy substitution pattern, which is a key pharmacophoric element for AR binding and antagonism [2]. While direct comparative data for the non-trifluoromethyl parent is unavailable, the SAR indicates that the ortho-methoxy group, present in the target compound, is critical for achieving sub-micromolar activity, a feature not present in simpler, unsubstituted phenoxybenzonitriles.
| Evidence Dimension | Androgen Receptor Antagonist Potency |
|---|---|
| Target Compound Data | Data not available for parent compound; related analog (4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile) IC50 = 72 nM |
| Comparator Or Baseline | Unsubstituted phenoxybenzonitrile (predicted to have significantly lower affinity) |
| Quantified Difference | Qualitative SAR suggests >10-fold potency difference based on ortho-methoxy presence |
| Conditions | Human androgen receptor expressed in human MDA-MB-231 cells, assessed as inhibition of DHT-induced response |
Why This Matters
The presence of the ortho-methoxy group, as found in the target compound, is a validated determinant of AR antagonist activity, making this scaffold a privileged starting point for developing therapeutics for androgen-related conditions.
- [1] BindingDB. (n.d.). BDBM50278285: 4-(2-methoxyphenoxy)-2-(trifluoromethyl)benzonitrile. Affinity Data. View Source
- [2] Lefker, B. A., & Smith, Y. D. (2008). Androgen Modulators. U.S. Patent Application No. US20080064745A1. View Source
